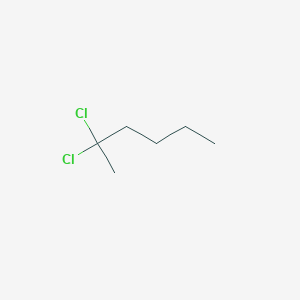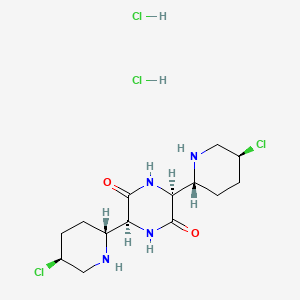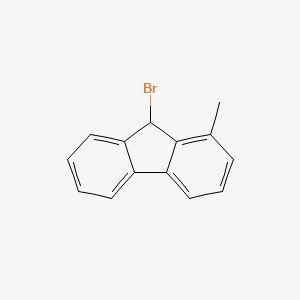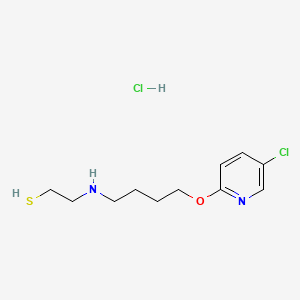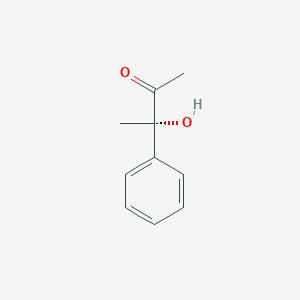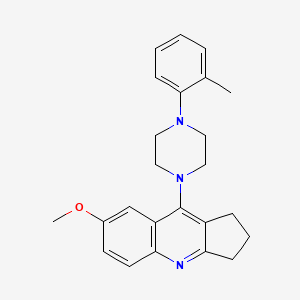
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of dihydroquinoline derivatives.
科学研究应用
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Microthecaline A: A quinoline-serrulatane alkaloid with a similar tricyclic structure.
Thioxanthone Derivatives: Compounds with similar heteroannulated structures.
Uniqueness
What sets 7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline apart is its unique combination of functional groups and its potential pharmacological properties. Its methoxy and piperazine moieties contribute to its distinct chemical behavior and biological activity.
This compound continues to be an area of active research, with ongoing studies aimed at uncovering its full potential in various scientific and industrial applications.
属性
CAS 编号 |
40527-89-7 |
|---|---|
分子式 |
C24H27N3O |
分子量 |
373.5 g/mol |
IUPAC 名称 |
7-methoxy-9-[4-(2-methylphenyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C24H27N3O/c1-17-6-3-4-9-23(17)26-12-14-27(15-13-26)24-19-7-5-8-21(19)25-22-11-10-18(28-2)16-20(22)24/h3-4,6,9-11,16H,5,7-8,12-15H2,1-2H3 |
InChI 键 |
VVWAQVRTZWSURP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCC4=NC5=C3C=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



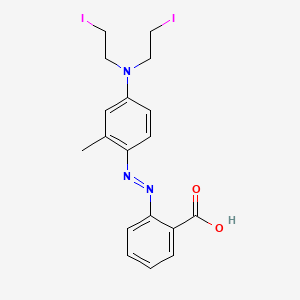
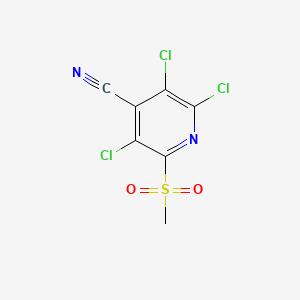
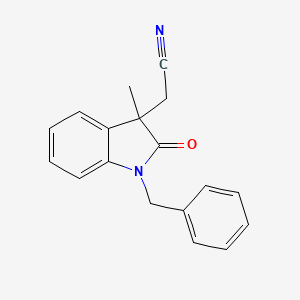

![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

